Methyl 2-(2-((4-methyl-6-morpholinopyrimidin-2-yl)thio)acetamido)benzoate
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Overview
Description
Methyl 2-(2-((4-methyl-6-morpholinopyrimidin-2-yl)thio)acetamido)benzoate is a complex organic compound that belongs to the class of morpholinopyrimidine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties . The unique structure of this compound, which includes a morpholinopyrimidine moiety, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-((4-methyl-6-morpholinopyrimidin-2-yl)thio)acetamido)benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the morpholinopyrimidine core: This step involves the reaction of 4-methyl-6-chloropyrimidine with morpholine under reflux conditions to form 4-methyl-6-morpholinopyrimidine.
Thioether formation: The next step involves the reaction of 4-methyl-6-morpholinopyrimidine with a thiol compound, such as 2-mercaptoacetic acid, to form the thioether linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-((4-methyl-6-morpholinopyrimidin-2-yl)thio)acetamido)benzoate undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the morpholinopyrimidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; typically carried out in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .
Scientific Research Applications
Methyl 2-(2-((4-methyl-6-morpholinopyrimidin-2-yl)thio)acetamido)benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential anti-inflammatory and antiviral properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(2-((4-methyl-6-morpholinopyrimidin-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the production of nitric oxide and cyclooxygenase-2 (COX-2) in macrophage cells, which are key mediators of inflammation. This inhibition is achieved through the compound’s binding to the active sites of these enzymes, thereby preventing their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol
- 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol
Uniqueness
Methyl 2-(2-((4-methyl-6-morpholinopyrimidin-2-yl)thio)acetamido)benzoate is unique due to its specific structural features, such as the presence of the morpholinopyrimidine moiety and the thioether linkage. These features contribute to its distinct biological activities and make it a valuable compound for scientific research .
Properties
IUPAC Name |
methyl 2-[[2-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-13-11-16(23-7-9-27-10-8-23)22-19(20-13)28-12-17(24)21-15-6-4-3-5-14(15)18(25)26-2/h3-6,11H,7-10,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSELDSXYTMCZEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=CC=CC=C2C(=O)OC)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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